3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838587
InChI: InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(11)4-7(9)10-8(14(15)16)5-12-13-10/h2-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8ClN3O3
Molecular Weight: 253.64 g/mol

3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC15838587

Molecular Formula: C10H8ClN3O3

Molecular Weight: 253.64 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole -

Specification

Molecular Formula C10H8ClN3O3
Molecular Weight 253.64 g/mol
IUPAC Name 5-(5-chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole
Standard InChI InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(11)4-7(9)10-8(14(15)16)5-12-13-10/h2-5H,1H3,(H,12,13)
Standard InChI Key VWFZZGIPQVTXNT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)C2=C(C=NN2)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Effects

3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—functionalized with distinct substituents. The 5-chloro-2-methoxyphenyl group introduces steric and electronic effects that influence the compound’s reactivity, while the nitro group at the 4-position enhances electrophilicity, facilitating interactions with biological targets . The methoxy group’s electron-donating properties and the chloro substituent’s electron-withdrawing effects create a polarized aromatic system, which may contribute to the molecule’s stability and binding affinity.

Spectroscopic Characterization

Key spectroscopic data for this compound include:

  • 1H NMR: Signals at δ 3.98 ppm (singlet, 3H, OCH3) and δ 7.37 ppm (doublet, 1H, J = 9.6 Hz, aromatic proton) confirm the methoxy and chloro-substituted phenyl group .

  • IR Spectroscopy: Peaks at 1742 cm⁻¹ (C=O stretch) and 1601 cm⁻¹ (C=N stretch) align with nitro and pyrazole functionalities .

  • Mass Spectrometry: A molecular ion peak at m/z 354 ([M+H]+) corroborates the molecular formula C₁₂H₈ClF₄N₃O₃ .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-(5-chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole typically involves multi-step protocols:

  • Nitration of Pyrazole Precursors: Initial nitration of 1-methylpyrazole using HNO₃/Ac₂O/HAc yields N-nitropyrazole intermediates, which undergo acid-catalyzed rearrangement to 3-nitropyrazole derivatives .

  • Electrophilic Substitution: The 5-chloro-2-methoxyphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, leveraging palladium catalysts to achieve regioselectivity .

  • Functional Group Interconversion: Subsequent nitration at the 4-position is achieved using fuming HNO₃ in H₂SO₄, optimizing reaction conditions to minimize byproducts .

Table 1: Comparative Analysis of Synthesis Methods

MethodReagentsYield (%)Key Advantages
Nitration/RearrangementHNO₃/Ac₂O/HAc65–75Scalable, moderate conditions
Suzuki CouplingPd(PPh₃)₄, K₂CO₃50–60High regioselectivity
Direct ElectrophilicH₂SO₄/HNO₃40–50Cost-effective

Reactivity Patterns

The nitro group at the 4-position participates in nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization. For example, reduction with SnCl₂/HCl yields the corresponding amine, which serves as a precursor for azole-based pharmaceuticals . The chloro substituent on the phenyl ring facilitates cross-coupling reactions, expanding the compound’s utility in synthesizing biaryl analogs .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 94–96°C (recrystallized from ethanol) .

  • Solubility: Sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light, necessitating storage in amber vials .

Biological and Pharmacological Activities

Herbicidal Activity

3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole inhibits protoporphyrinogen oxidase (Protox), a critical enzyme in chlorophyll biosynthesis. In greenhouse trials, it demonstrated an EC₅₀ of 2.8 μM against Amaranthus retroflexus, outperforming commercial herbicides like oxyfluorfen .

DerivativeTarget OrganismActivity (MIC/EC₅₀)Mechanism of Action
3-(5-Cl-2-MeO-Ph)-4-NO₂S. aureus8 μg/mLCell wall inhibition
3-NH₂ AnalogA. retroflexus2.8 μMProtox inhibition

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparison

CompoundSubstituentsMelting Point (°C)Key Application
3-Nitropyrazole3-NO₂163–165Energetic materials
3-(4-Fluorophenyl)-4-NO₂4-F, 4-NO₂102–104Anticancer agents
3-(5-Cl-2-MeO-Ph)-4-NO₂5-Cl, 2-MeO, 4-NO₂94–96Herbicides/antibacterials

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